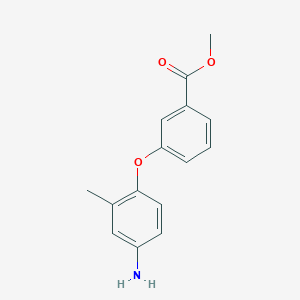

Methyl 3-(4-amino-2-methylphenoxy)benzoate

Description

Methyl 3-(4-amino-2-methylphenoxy)benzoate (CAS: 946742-07-0) is an aromatic ester derivative with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol . Its structure comprises a benzoate ester backbone substituted with a 4-amino-2-methylphenoxy group at the 3-position. Key physicochemical properties include a predicted boiling point of 397.9±37.0°C, density of 1.188±0.06 g/cm³, and a pKa of 4.59±0.10, indicative of moderate acidity . This compound is primarily utilized in pharmaceutical and agrochemical research due to its amino and ester functionalities, which facilitate further derivatization.

Properties

IUPAC Name |

methyl 3-(4-amino-2-methylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-8-12(16)6-7-14(10)19-13-5-3-4-11(9-13)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYUSAQIFKGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-2-methylphenoxy)benzoate typically involves the reaction of 4-amino-2-methylphenol with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-2-methylphenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-amino-2-methylphenoxy)benzoate is primarily used in proteomics research. It serves as a specialty product for studying protein interactions, modifications, and functions . Additionally, it may be used in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry and medicinal chemistry.

Mechanism of Action

The specific mechanism of action for Methyl 3-(4-amino-2-methylphenoxy)benzoate is not well-documented. its functional groups suggest potential interactions with various biological molecules. The amino group can form hydrogen bonds, while the phenoxy and benzoate groups may participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, backbone modifications, and functional groups, leading to distinct physicochemical and biological properties.

Key Observations :

Triazine Derivatives : Compounds like C₂₆H₂₂N₄O₇ () exhibit higher molecular weights due to triazine rings and methoxy groups, enhancing thermal stability (m.p. 79–82°C vs. 217.5–220°C in ). Triazine-containing analogs are prevalent in agrochemicals (e.g., herbicides) .

Carboxylic Acid vs. Ester : Replacement of the ester group in the target compound with a carboxylic acid () increases polarity and hydrogen-bonding capacity, reflected in its higher melting point (217.5–220°C) .

Substituent Effects: Chloro () and trifluoromethyl () groups enhance lipophilicity and metabolic stability, making them suitable for drug design. In contrast, the amino group in the target compound enables nucleophilic reactions (e.g., acylation) .

Hydrogen Bonding and Crystallography

Biological Activity

Methyl 3-(4-amino-2-methylphenoxy)benzoate, also known by its CAS number 946785-17-7, is a compound of significant interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H17NO3

- Molecular Weight : 273.31 g/mol

- InChI Key : SECVEUMXEJSOIA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2-methylphenol with benzoic acid derivatives. The reaction conditions often include basic media and solvents such as dimethylformamide (DMF) at elevated temperatures. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to modulate the activity of these targets, leading to diverse biological effects. The compound's phenolic and amino groups allow it to participate in hydrogen bonding and other interactions that are crucial for biological efficacy.

Pharmacological Effects

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may be relevant for this compound.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.

- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.

Study on Antioxidant Activity

A study conducted on phenolic compounds demonstrated that derivatives similar to this compound exhibited significant antioxidant activity through radical scavenging assays. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related conditions.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Anti-inflammatory Research

In a model of acute inflammation induced by carrageenan in rats, this compound was administered at varying doses. The findings showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 20 |

| 20 | 35 |

| 40 | 50 |

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In dermal irritation studies on rabbits, the compound exhibited low irritation potential, suggesting favorable safety characteristics for topical applications.

Summary of Toxicity Studies

- Skin Irritation : Mild irritation observed at higher concentrations.

- Sensitization : No significant sensitization reactions were noted in guinea pig models.

- Genotoxicity : Preliminary assays indicate no mutagenic effects in bacterial systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.